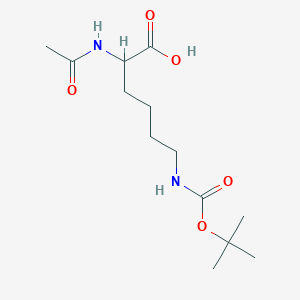

N6-Boc-N2-acetyl-D-lysine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O5 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |

InChI Key |

NZAMQYCOJSWUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N6 Boc N2 Acetyl D Lysine

Stereoselective Synthesis of D-Lysine Derivatives with Differential Protection

The synthesis of N6-Boc-N2-acetyl-D-lysine hinges on the ability to selectively modify the two distinct amino groups of the D-lysine enantiomer: the α-amino (N-alpha) group at the stereocenter and the ε-amino (N-epsilon) group on the side chain. The challenge lies in introducing two different protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group and a stable acetyl group—at specific positions without compromising the D-stereochemistry.

Pathways for Selective N-alpha and N-epsilon Amino Group Protection

A widely adopted and effective method for the selective protection of the N-epsilon amino group involves the use of a copper(II) complex. researchgate.net In this approach, D-lysine is treated with a copper(II) salt, such as copper(II) sulfate. The copper ion forms a stable chelate complex with the α-amino and α-carboxyl groups, effectively blocking their reactivity. scispace.com This leaves the N-epsilon amino group as the sole primary amine available for chemical modification.

With the N-alpha position masked by the copper complex, the N-epsilon amino group can be selectively reacted with a Boc-donating reagent. The resulting intermediate is the copper(II) complex of N-epsilon-Boc-D-lysine. The copper can then be removed, typically by treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation as copper sulfide (B99878) using hydrogen sulfide. This process regenerates the free N-alpha-amino and α-carboxyl groups, yielding N-epsilon-Boc-D-lysine with high regioselectivity.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, this compound serves as a specialized building block for incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). Its design makes it particularly suitable for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Compatibility with Boc-Strategy Solid-Phase Peptide Synthesis

The Boc-SPPS strategy relies on the use of the acid-labile Boc group for the temporary protection of the N-alpha-amino group of the growing peptide chain. peptide.com Each cycle of amino acid addition involves two key steps:

Deprotection: The N-alpha-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus.

For this compound to be compatible with this process, its own protecting groups must be stable under the repeated N-alpha-Boc deprotection steps. The N2-acetyl group, being an amide, is chemically robust and completely stable to the acidic conditions of TFA/DCM. The N6-Boc group on the side chain is also acid-labile, but it requires much stronger acidic conditions for removal than the N-alpha-Boc group. peptide.com This difference in lability is crucial and is the basis of the Boc/Bzl "quasi-orthogonal" system. While 50% TFA in DCM is sufficient to remove the N-alpha-Boc group, the side-chain Boc group remains intact. It is only removed during the final cleavage step, which employs a very strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The relative stability of the protecting groups is summarized below.

| Protecting Group | Location | Stability to 50% TFA/DCM (Cyclical Deprotection) | Stability to Anhydrous HF (Final Cleavage) |

|---|---|---|---|

| Boc | N-alpha (on growing chain) | Labile (Removed each cycle) | Labile |

| Boc | N-epsilon (on Lysine (B10760008) side chain) | Stable | Labile (Removed) |

| Acetyl | N-alpha (on Lysine building block) | Stable | Stable (Remains on final peptide) |

Incorporation of N-epsilon-Acetyl-D-lysine Residues in Peptide Sequences

The incorporation process begins by coupling the carboxyl group of this compound to the N-terminal amine of the resin-bound peptide chain using standard activation methods (e.g., DCC/HOBt or HBTU). After coupling, the synthesis continues with the addition of subsequent amino acids.

Upon completion of the peptide sequence, the final step is the cleavage of the peptide from the solid support resin. In Boc-SPPS, this is accomplished with a strong acid like HF. This single step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the N6-Boc group on the D-lysine residue. chempep.com The N2-acetyl group, however, is unaffected by this treatment. The result is the release of the final peptide into solution, now containing a D-lysine residue that is acetylated at its epsilon-amino group, precisely mimicking a natural post-translational modification.

Considerations for Racemization Control During Peptide Elongation

The preservation of stereochemical integrity at the α-carbon is a critical challenge during the stepwise elongation of a peptide chain. The activation of the carboxylic acid of an Nα-protected amino acid, a prerequisite for amide bond formation, concurrently increases the acidity of the α-proton. This can lead to its abstraction and subsequent reprotonation, resulting in racemization. The use of Nα-alkoxycarbonyl protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a standard strategy in solid-phase peptide synthesis (SPPS). However, the activation of these protected amino acids can still generate racemizable intermediates. nih.gov

Several factors influence the extent of racemization during the coupling of N-protected amino acids like this compound. The choice of coupling reagent is paramount. While effective, some uronium/aminium-based coupling reagents can promote racemization, especially for sensitive amino acids. peptide.com The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common and effective strategy to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com

The structure of the amino acid side chain also plays a role. While lysine is not as susceptible to racemization as residues like histidine or cysteine, the potential for epimerization still exists, particularly during segment condensation or when using aggressive activation methods. peptide.compeptide.com For instance, the free N-π in the imidazole (B134444) ring of histidine is known to catalyze epimerization. peptide.com While lysine lacks such a catalytic moiety, the reaction conditions must still be carefully controlled.

Strategies to mitigate racemization during peptide elongation involving lysine derivatives include:

Pre-activation: Allowing the protected amino acid to react with the coupling reagent for a short period before addition to the resin-bound peptide can reduce the contact time of the activated species with the free N-terminal amine, thereby suppressing side reactions like guanidinylation. peptide.com

Choice of Base: The base used during coupling and deprotection steps can influence racemization. While stronger bases may be required for certain steps, they can also increase the risk of epimerization. For instance, in the synthesis of some peptides, substituting a stronger base like N-methylmorpholine with a more sterically hindered, weaker base like 2,4,6-collidine has been shown to suppress cysteine racemization. johnshopkins.edu

| Factor | Consideration for Racemization Control |

| Coupling Reagent | Use of additives like HOBt or HOAt to suppress racemization. |

| Activation Method | Optimization of pre-activation times to minimize the lifetime of reactive intermediates. |

| Base | Selection of a non-nucleophilic, sterically hindered base to minimize α-proton abstraction. |

| Protecting Groups | Employment of orthogonal protecting groups that can be removed under mild conditions. |

Preparative Strategies for Related N-Protected Lysine Analogues and Derivatives

Synthesis of Lysine-Based Aminooxy Derivatives for Chemoselective Ligation

Lysine derivatives containing an aminooxy group are valuable tools for the chemoselective ligation of peptides and proteins. The aminooxy functionality reacts selectively with aldehydes or ketones to form stable oxime linkages, a reaction that is orthogonal to the native functional groups present in peptides. researchgate.netiris-biotech.de This allows for the site-specific modification of peptides with a wide range of molecules, including carbohydrates, labels, and other peptides. researchgate.netresearchgate.net

The synthesis of N-protected lysine-based aminooxy derivatives typically involves the modification of the lysine side chain. A common strategy starts with an orthogonally protected lysine derivative, where the α-amino and carboxyl groups are protected, allowing for selective manipulation of the ε-amino group. For example, Nα-Fmoc-L-lysine can be used as a starting material. The ε-amino group can be alkylated with a reagent containing a protected aminooxy function. Alternatively, a precursor with a hydroxyl group on the side chain can be converted to an aminooxy group via reactions like the Mitsunobu reaction. researchgate.net

A general synthetic approach to a Boc-protected aminooxy lysine derivative might involve the following steps:

Protection of the α-amino group of L-lysine, for instance with a Fmoc group.

Conversion of the ε-amino group into a protected aminooxy group. This could involve, for example, reaction with a suitable phthalimide-containing reagent followed by hydrazinolysis and subsequent protection of the resulting aminooxy group with a Boc group. researchgate.net

This orthogonally protected building block can then be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Following peptide synthesis, the Boc-protected aminooxy group can be deprotected under acidic conditions, making it available for chemoselective ligation with an aldehyde- or ketone-containing molecule. researchgate.netiris-biotech.de The stability of the resulting oxime bond towards hydrolysis is significantly higher than that of an imine (Schiff base), making it a robust linkage for bioconjugation. iris-biotech.de

| Derivative | Synthetic Utility | Ligation Chemistry |

| Nε-aminooxy-(tert-butoxycarbonyl)-L-lysine | Incorporation into peptides via SPPS for site-specific modification. researchgate.net | Forms stable oxime bonds with aldehydes and ketones. |

| N-Alkylaminooxy amines | Can be linked to biomolecules via amide formation and used in peptoid synthesis. nih.gov | Enables conjugation with target molecules through chemoselective ligation. |

Routes to Azalysine Analogues as Mechanistic Probes

Azalysine, where the ε-methylene group of the lysine side chain is replaced by a nitrogen atom, serves as a valuable mechanistic probe for enzymes that act on lysine residues, such as histone deacetylases (HDACs) and histone demethylases. nih.gov The synthesis of azalysine-containing peptides allows for the investigation of enzyme mechanisms and the development of potent inhibitors.

The synthesis of azalysine analogues often starts from a protected precursor that can be elaborated into the desired azalysine side chain. A common precursor for the synthesis of related azido (B1232118) amino acids is a protected homoserine. nih.gov For instance, Boc-homoserine can be used as a starting material to synthesize azidohomoalanine (AHA), a methionine surrogate. nih.govprinceton.edu A similar strategy can be envisioned for azalysine, starting from a suitable protected amino acid.

A potential synthetic route to an N-protected azalysine derivative could involve:

Starting with a protected amino acid containing a leaving group on the side chain at the appropriate position.

Displacement of the leaving group with a protected hydrazine (B178648) or a related nitrogen nucleophile.

Further elaboration of the side chain to install the desired protecting groups, such as Boc and acetyl groups.

Once synthesized, the protected azalysine analogue can be incorporated into a peptide sequence using SPPS. These azalysine-containing peptides have been used to study the mechanism of sirtuins, a class of HDACs. It was shown that acetyl-azalysine peptides are substrates for sirtuins and can lead to the formation of a novel ADP-ribose adduct, providing insights into the catalytic mechanism. nih.gov Furthermore, unacetylated azalysine-containing peptides have been demonstrated to be potent inhibitors of the LSD1 demethylase. nih.gov

| Azalysine Analogue | Application | Enzyme Target |

| Acetyl-azalysine peptides | Mechanistic probes for deacetylation reactions. nih.gov | Histone deacetylases (HDACs), Sirtuins. nih.gov |

| Unacetylated azalysine peptides | Potent inhibitors of demethylation. nih.gov | LSD1 histone demethylase. nih.gov |

Conformational and Structural Elucidation of N6 Boc N2 Acetyl D Lysine and Its Derivatives

Computational Approaches to Conformational Analysis

Computational methods provide powerful tools to explore the vast conformational space of flexible molecules like N6-Boc-N2-acetyl-D-lysine, offering insights that can be challenging to obtain through experimental techniques alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in accurately predicting the geometries and relative energies of different conformers. DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can be employed to optimize the geometries of various starting conformations of this compound. explorationpub.comexplorationpub.com These calculations help identify the most stable, low-energy structures by exploring the potential energy surface of the molecule. For similar molecules, DFT has been used to confirm that optimized geometries correspond to true energy minima by ensuring the absence of negative vibrational frequencies. explorationpub.com This level of theory provides a reliable foundation for understanding the intrinsic conformational preferences of the molecule in the gas phase or in different solvent environments. explorationpub.com The accuracy of these calculations is comparable to higher-level ab initio methods but at a significantly lower computational cost, making it a practical choice for systems of this size. researchgate.net

While quantum mechanics excels at describing static structures, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the movements of atoms based on a force field, MD can reveal how this compound explores different conformations in solution. nih.gov For instance, simulations can track the flexibility of the lysine (B10760008) side chain and the orientation of the Boc and acetyl protecting groups. These simulations can span from nanoseconds to microseconds, providing a detailed picture of the conformational landscape and the transitions between different states. nih.govresearchgate.net The use of explicit solvent models in MD simulations is crucial for accurately capturing the influence of the surrounding environment on the molecule's structure. nih.gov Analysis of MD trajectories can identify predominant conformational families and the energetic barriers between them, offering a more complete understanding of the molecule's behavior in a physiological context. nih.gov

The conformation of this compound is significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. The amide protons and carbonyl oxygens of the acetyl and Boc groups, as well as the lysine backbone, can participate in hydrogen bonding, which stabilizes certain folded conformations. rsc.org Computational analysis allows for the detailed characterization of these hydrogen bonds, including their geometry and strength. mdpi.com

Furthermore, the surrounding solvent plays a critical role in shaping the conformational preferences. Implicit solvent models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be combined with quantum mechanical calculations to estimate the free energy of different conformers in solution. explorationpub.comexplorationpub.com These models account for the electrostatic interactions between the solute and the solvent continuum. Explicit solvent simulations in molecular dynamics provide a more detailed picture by modeling individual solvent molecules, capturing specific solute-solvent interactions like hydrogen bonding with water molecules. nih.gov The balance between intramolecular hydrogen bonds and interactions with the solvent dictates the equilibrium between compact and extended conformations of the molecule.

Experimental Spectroscopic Characterization of Molecular Structures

Experimental techniques provide essential data to validate and refine the structural models derived from computational methods. Spectroscopy, in particular, offers a powerful means to probe the stereochemistry and conformation of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For this compound, 1H and 13C NMR spectra provide a wealth of information. Chemical shifts of the amide protons can indicate their involvement in intramolecular hydrogen bonds, with downfield shifts often suggesting participation in such interactions. rsc.orgmdpi.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for conformational analysis. explorationpub.com These experiments detect protons that are close in space, providing distance constraints that can be used to define the molecule's three-dimensional fold. For example, specific NOE or ROE correlations can distinguish between different turn structures or helical conformations. rsc.orgexplorationpub.com Additionally, coupling constants (J-values) derived from NMR spectra can provide information about dihedral angles along the molecular backbone and side chains, further refining the conformational model. explorationpub.com Concentration-dependent NMR studies can also help to distinguish between intramolecular and intermolecular hydrogen bonding by observing changes in chemical shifts upon dilution. mdpi.com

Below is a table summarizing typical NMR data used for the structural elucidation of similar acetylated and Boc-protected amino acids.

| NMR Parameter | Information Gained | Typical Observation for Folded Structures |

| Amide Proton Chemical Shift (δ) | Involvement in Hydrogen Bonding | Downfield shift (> 7 ppm) |

| Nuclear Overhauser Effect (NOE/ROE) | Inter-proton Distances (< 5 Å) | Cross-peaks between non-adjacent residues |

| 3J Coupling Constants | Dihedral Angles | Specific values correspond to particular backbone (φ, ψ) and side-chain (χ) angles |

| Temperature Coefficients (dδ/dT) | Solvent Shielding of Amide Protons | Small values indicate intramolecular hydrogen bonding |

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the conformation of chiral molecules. creative-proteomics.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by a molecule. creative-proteomics.com Since the peptide backbone and the chiral center of this compound are in an asymmetric environment, the molecule will exhibit a characteristic CD spectrum.

The shape and intensity of the CD spectrum are highly dependent on the secondary structure of the molecule. scispace.com For example, different types of turns and helical structures have distinct CD signatures. explorationpub.com While this compound is a single amino acid derivative and not a long polypeptide, its protecting groups can induce preferential conformations that can be detected by CD spectroscopy. The technique is particularly useful for observing conformational changes induced by variations in solvent, temperature, or pH. mdpi.com By comparing experimental CD spectra with spectra calculated for different conformations using quantum chemical methods, it is possible to assess the predominant solution-state conformation of the molecule. nih.govacs.org

The table below outlines the general principles of how CD spectroscopy is applied to conformational analysis.

| CD Spectral Feature | Structural Interpretation |

| Wavelength of Maxima/Minima | Characteristic of specific secondary structures (e.g., turns, helices) |

| Molar Ellipticity ([(\theta)]) | Proportional to the amount of a particular conformation |

| Changes in Spectrum | Indicates a shift in the conformational equilibrium |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a distinct fingerprint, revealing characteristic absorption bands for each of its key structural components: the carboxylic acid, the Nα-acetyl amide, and the Nε-Boc-carbamate.

The spectrum is typically analyzed in several key regions. The high-frequency region, above 2500 cm⁻¹, is where stretching vibrations of bonds to hydrogen occur. A broad absorption band is expected between 2500 and 3300 cm⁻¹ for the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching bands. The N-H stretching vibrations for both the secondary amide (from the acetyl group) and the carbamate (B1207046) (from the Boc group) typically appear in the range of 3300-3400 cm⁻¹. acs.org

The carbonyl (C=O) stretching region, between 1650 and 1800 cm⁻¹, is particularly informative for this molecule as it contains three different carbonyl groups. Each exhibits a distinct absorption frequency due to its unique electronic environment. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹. The amide I band, which is primarily a C=O stretching vibration of the N2-acetyl group, is expected near 1650 cm⁻¹. The C=O stretch of the tert-butoxycarbonyl (Boc) protecting group is characteristically observed at a higher frequency, often around 1680-1700 cm⁻¹. acs.org The presence of a strong carbonyl peak is considered convincing evidence for the attachment of a Boc protecting group. scispace.com

Finally, the fingerprint region below 1500 cm⁻¹ contains a complex series of absorptions, including the N-H bending vibrations (Amide II band) around 1515-1550 cm⁻¹, as well as various C-N and C-O stretching vibrations, which further confirm the molecular structure. acs.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Stretch | Amide & Carbamate |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| 2980 - 2930 | C-H Stretch | Alkyl Chain |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1700 - 1680 | C=O Stretch | Boc-Carbamate |

| 1655 - 1640 | C=O Stretch (Amide I) | Acetyl Amide |

Influence of Protecting Groups on D-Lysine Backbone and Side-Chain Conformations

The introduction of the N2-acetyl and N6-Boc protecting groups significantly influences the conformational freedom and preferences of the D-lysine backbone and its side chain. These groups impose steric and electronic constraints that dictate the molecule's three-dimensional structure.

At the other end of the molecule, the tert-butoxycarbonyl (Boc) group on the N6-amino function of the side chain exerts a major conformational influence primarily through steric hindrance. The bulky tert-butyl component of the Boc group limits the rotational freedom of the lysine side-chain's terminal bonds. Furthermore, studies on molecules with dual protection on an amino nitrogen (i.e., both a Boc and an acyl group) have shown significant electronic and steric interactions. rsc.org The presence of a Boc group can lead to an increase in the adjacent C-N bond length. rsc.org This suggests that the Boc group on the N6-nitrogen and the acetyl group on the N2-nitrogen create a molecule where steric and electronic repulsions contribute to a more extended and defined conformation than would be seen in unprotected D-lysine.

The interplay between the stereochemistry of the D-α-carbon, the planarity of the N2-acetyl group, and the steric bulk of the N6-Boc group collectively restricts the available conformational space. Research on poly(L-lysine) derivatives has demonstrated that side-chain modifications play a critical role in stabilizing ordered structures, such as α-helices, through hydrophobic or ionic interactions. nih.gov While this compound is a single molecule rather than a polymer, these principles highlight the profound impact that such chemical modifications have on molecular shape. The specific D-configuration, combined with the protecting groups, will result in a unique set of preferred dihedral angles along the backbone and side-chain, which is critical for its use in the stereoselective synthesis of more complex molecules like peptides. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylacetamide |

Mechanistic Investigations and Biochemical Applications of N6 Boc N2 Acetyl D Lysine

Development and Utilization as Substrate Analogues in Enzymology

The specific modifications of N6-Boc-N2-acetyl-D-lysine make it an effective substrate analogue for studying enzymes that act on lysine (B10760008) residues. The N2-acetyl group mimics the acetylation found on the N-terminus of some proteins, while the Boc-protected N6-group can sterically and electronically resemble a modified lysine side chain.

Probing Lysine-Modifying Enzymes (e.g., Deacetylases, Demethylases)

Lysine acetylation is a critical post-translational modification (PTM) that regulates protein function, and its removal is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). These enzymes are essential for cellular regulation, and their misregulation is linked to numerous diseases. nih.gov this compound and similar acetylated lysine mimics are instrumental in studying these enzymes.

Research has shown that mimics of acetyl-lysine can be incorporated into peptides to probe the activity of deacetylases. nih.gov For instance, synthetic peptides containing such mimics can be used in fluorescence-based in vitro assays to determine the activity and substrate specificity of different KDACs. nih.gov While some mimics are designed to be resistant to cleavage by deacetylases to "trap" the enzyme-substrate interaction for study, others are designed to be substrates. nih.gov The structural features of the residues immediately surrounding the acetyllysine are crucial determinants of substrate specificity for different KDACs. nih.govnih.gov

The versatility of lysine modification extends beyond acetylation to include methylation, which is reversed by lysine demethylases. While direct studies using this compound for demethylases are less common, the principles of using substrate analogues apply. Modified lysine analogues are crucial for dissecting the mechanisms of these enzymes.

Studies of Enzyme-Substrate Binding Affinity and Kinetic Parameters

Understanding the interaction between an enzyme and its substrate is fundamental to enzymology. This compound can be used to determine key parameters that define this relationship.

Binding Affinity: The binding affinity, often expressed as the dissociation constant (Kd), reflects the strength of the interaction between an enzyme and its substrate. It has been shown that for some enzymes, binding affinity, rather than just catalytic efficiency, is the primary determinant of substrate specificity in a cellular context. nih.gov For example, N-myristoyltransferases can catalyze acetylation with kinetic parameters similar to myristoylation, but the dramatically higher binding affinity for myristoyl-CoA ensures its specificity in vivo. nih.gov Analogues like this compound can be used in competition assays or biophysical techniques to measure the binding affinity of lysine-modifying enzymes.

Kinetic Parameters: The Michaelis-Menten constant (Km) and the catalytic rate (kcat) are critical for characterizing enzyme activity. For instance, a novel aminotransferase involved in lysine catabolism in Candida maltosa was characterized using N6-acetyl-L-lysine as a substrate, determining its Km value to be 14 mM. nih.gov By incorporating this compound into peptide substrates, researchers can perform kinetic assays to determine the Km and kcat for various KDACs, providing insight into their efficiency and substrate preference. nih.gov

| Enzyme | Substrate/Analogue | Km | kcat | Reference |

|---|---|---|---|---|

| N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase | N6-acetyl-L-lysine | 14 mM | Not Reported | nih.gov |

| Human NMT1 | Myristoyl-CoA | Estimated Kd = 14.7 nM | Not Reported | nih.gov |

| Human NMT1 | Acetyl-CoA | Estimated Kd = 10.1 μM | Not Reported | nih.gov |

Application as Surrogates for Protein Lysyl Residues in Chemical Biology

In chemical biology, this compound serves as a valuable surrogate for studying the impact of modifications on lysine residues within proteins, which can be challenging to study directly.

Investigation of Post-Translational Modifications (PTMs) Mimicry

Lysine acetylation neutralizes the positive charge of the lysine side chain, which can alter protein structure and function. nih.gov this compound and related compounds are used to mimic this PTM. By synthetically incorporating these mimics into peptides and proteins, researchers can investigate the specific functional consequences of acetylation at a particular site. nih.govresearchgate.net

This approach allows for the study of "constitutive" acetylation states, as some mimics are designed to be resistant to deacetylase activity. nih.gov Such studies have demonstrated that an acetyl-lysine mimic can be recognized by bromodomains (protein modules that bind acetylated lysines) and can activate other enzymes, providing evidence for the functional role of acetylation at specific sites. nih.gov

Mechanistic Studies of Oxidative Modifications (e.g., Myeloperoxidase-mediated)

Lysine residues are susceptible to oxidative damage from reactive species generated during inflammation. Myeloperoxidase (MPO), an enzyme present in neutrophils, produces potent oxidants like hypochlorous acid (HOCl). csuohio.edunih.gov These oxidants can modify lysine residues, leading to the formation of products such as 2-aminoadipic acid (2-AAA). csuohio.edu

To study these mechanisms, surrogates for protein-bound lysine, such as Nα-Boc-L-lysine and Nα-acetyl-L-lysine, are used. csuohio.edu These studies have shown that at low oxidant-to-target ratios, HOCl converts the lysine side chain into 2-AAA. At higher ratios, a different product, lysine nitrile (LysCN), can be formed. csuohio.edu These modifications are not just laboratory curiosities; 2-AAA has been found to be enriched in human atherosclerotic plaques, linking MPO-catalyzed lysine oxidation to disease. csuohio.edu

Role in the Study of Non-Enzymatic Glycation and Advanced Glycation End Products (AGEs)

Non-enzymatic glycation is the reaction of reducing sugars with the amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds called Advanced Glycation End Products (AGEs). nih.govimd-berlin.de AGEs are implicated in aging and the pathogenesis of various diseases, including diabetes and atherosclerosis. imd-berlin.de

Model systems are crucial for elucidating the complex chemical pathways of AGE formation. Protected lysine derivatives, such as N2-t-Boc-lysine, are used in model incubations with highly reactive α-dicarbonyl compounds like glyoxal and methylglyoxal, which are major precursors of AGEs in vivo. nih.gov These studies have led to the identification of novel AGEs, such as N6-glyoxylyl lysine and N6-pyruvoyl lysine. nih.gov The formation of these specific AGEs was found to occur under aerobic conditions, suggesting they could serve as markers for oxidative stress. nih.gov Indeed, levels of these novel AGEs were found to correlate with liver cirrhosis and aging in rat models, supporting the hypothesis that glycation and oxidative stress are linked processes in disease progression. nih.gov

| Compound Name |

|---|

| This compound |

| Acetyl-lysine |

| Myristoyl-CoA |

| Acetyl-CoA |

| N6-acetyl-L-lysine |

| 2-aminoadipic acid (2-AAA) |

| Lysine nitrile (LysCN) |

| N2-t-Boc-lysine |

| Glyoxal |

| Methylglyoxal |

| N6-glyoxylyl lysine |

| N6-pyruvoyl lysine |

Modeling Maillard Reaction Pathways Involving Lysine

The Maillard reaction, a form of non-enzymatic browning, encompasses a complex network of chemical reactions between the amino group of amino acids and the carbonyl group of reducing sugars. Lysine, with its two amino groups—the α-amino group and the ε-amino group in its side chain—is a particularly reactive amino acid in this process. researchgate.netnih.gov To unravel the intricate pathways of the Maillard reaction involving lysine, researchers often employ model systems. The use of selectively protected lysine derivatives, such as this compound, is a strategic approach to control the reaction and study the contribution of each amino group independently.

In the case of this compound, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the α-amino group is acetylated. This specific protection scheme allows researchers to direct the initial Maillard reaction exclusively to the N-acetylated α-amino group, mimicking a lysine residue within a peptide chain where the α-amino group is part of an amide bond. By blocking the highly reactive ε-amino group, the model system can be used to investigate the glycation events that occur at the N-terminus of proteins or at internal lysine residues where the ε-amino group is the primary reaction site in vivo.

The use of the D-isomeric form of lysine is also a deliberate choice in these model systems. Since D-amino acids are not typically incorporated into proteins by mammalian cells, the use of this compound helps to prevent any enzymatic interference that might occur in biological model systems, ensuring that the observed reactions are solely the result of non-enzymatic glycation.

Studies using similar protected lysine derivatives, such as N-α-(p-tosyl)-lysine-methylesterhydrochloride, have demonstrated the utility of this approach in investigating the products formed during the glycation process. nih.gov Furthermore, research utilizing Nα-acetyl lysine has provided insights into the initial steps of the Maillard reaction with fructose. researcher.life These studies underscore the importance of using protected amino acids to simplify the complex reaction network and to gain a more detailed understanding of specific reaction pathways. By controlling which amino group is available for reaction, scientists can more accurately model the glycation of lysine residues in different chemical environments, such as those found in food systems and in the context of physiological processes.

Identification of Glycation Products in Model Systems

The reaction of this compound with reducing sugars in model systems leads to the formation of a variety of glycation products. The initial step involves the condensation of the sugar's carbonyl group with the available N-acetylated α-amino group to form a Schiff base, which then rearranges to a more stable Amadori or Heyns product, depending on whether the sugar is an aldose or a ketose, respectively. These early-stage products can undergo further complex reactions, including dehydration, fragmentation, and cyclization, to generate a diverse array of advanced glycation end-products (AGEs).

The identification of these products is typically achieved through a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Fast atom bombardment mass spectrometry (FAB-MS) and electrospray ionization mass spectrometry (ESI-MS) are powerful tools for determining the molecular weights of the glycation products and for obtaining structural information through fragmentation analysis. researchgate.net

In model systems employing protected lysine, such as the reaction between N-α-(p-tosyl)-lysine-methylesterhydrochloride and D-glucose, FAB-MS has been used to identify the formation of products resulting from the reaction of the protected lysine with more than one glucose molecule. nih.gov This highlights the complexity of the glycation process, even in controlled model systems.

The specific glycation products identified in model systems using this compound would be expected to be derivatives of the N-acetylated α-amino group. These could include various Amadori products and their degradation products. The data generated from these model systems are invaluable for building libraries of known glycation products, which can then be used to identify these modifications in more complex biological samples.

Below is a table summarizing the types of glycation products that can be investigated using this compound in model systems.

| Class of Glycation Product | Description | Analytical Techniques for Identification |

| Schiff Base | Initial condensation product of the N-acetylated α-amino group and a reducing sugar. | Generally unstable and transient. |

| Amadori/Heyns Products | More stable rearranged products formed from the Schiff base. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Advanced Glycation End-products (AGEs) | A heterogeneous group of compounds formed from further reactions of the Amadori/Heyns products. | MS, NMR, High-Performance Liquid Chromatography (HPLC) |

The detailed characterization of these products provides a deeper understanding of the chemical mechanisms of the Maillard reaction and the formation of AGEs, which are implicated in the aging process and the pathogenesis of various diseases.

Advanced Analytical Techniques for Characterization and Quantification

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and structural integrity of N6-Boc-N2-acetyl-D-lysine. Different MS techniques provide complementary information, from exact mass determination to fragmentation patterns for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. For a molecule with the chemical formula C13H24N2O5, HRMS provides the precision needed to validate its identity.

The analysis, often performed on instruments like an Orbitrap or Time-of-Flight (TOF) mass spectrometer, would compare the experimentally measured mass to the theoretical exact mass. nih.gov

Table 1: Theoretical Mass Data for this compound (C13H24N2O5)

| Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M] | 288.1685 |

| [M+H]⁺ | 289.1758 |

| [M+Na]⁺ | 311.1577 |

This interactive table outlines the calculated exact masses for the neutral molecule and its common adduct ions, which are used as reference points in HRMS analysis.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing thermally labile and non-volatile molecules like protected amino acids. ESI allows the compound to be ionized directly from a liquid solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection. nih.gov

In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. In positive ion mode, the resulting spectrum would predominantly show the protonated molecular ion [M+H]⁺ at an m/z of approximately 289.18. massbank.eu In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 287.16 would be observed. massbank.jp The relative simplicity of the ESI mass spectrum is a key advantage for confirming molecular weight.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity of MS/MS, making it a powerful tool for identifying compounds within a mixture and confirming their structure. nih.gov In the context of this compound, this technique is used to analyze reaction mixtures or final products to confirm the presence of the desired compound and identify any impurities or side-products. nih.govnih.gov

The process involves:

Separation: The sample is injected into an LC system, where this compound is separated from other components.

Ionization: The eluent from the LC column is directed into an ESI source.

MS1 Analysis: The first mass spectrometer selects the precursor ion of the target compound (e.g., m/z 289.18 for [M+H]⁺).

Fragmentation: The selected precursor ion is fragmented in a collision cell.

MS2 Analysis: The second mass spectrometer analyzes the resulting fragment ions, producing a characteristic MS/MS spectrum that serves as a structural fingerprint.

Table 2: Predicted Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 289.18 | 233.15 | C4H8 (isobutylene) | Loss of isobutylene (B52900) from the Boc group |

| 289.18 | 189.12 | C5H8O2 (Boc group) | Loss of the entire Boc group |

| 289.18 | 171.11 | C5H8O2 + H2O | Loss of Boc group and water |

This interactive table shows potential fragmentation pathways that could be observed in an MS/MS experiment, providing structural confirmation.

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from starting materials, byproducts, and its stereoisomer, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and monitoring the progress of its synthesis. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its hydrophobicity.

A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram detected by a UV detector.

Table 3: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Expected Retention Time | Dependent on exact conditions, typically in the mid-to-late gradient region |

This interactive table provides a typical set of starting conditions for an RP-HPLC method to analyze this compound.

Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of amino acid derivatives is often stereospecific. Chiral HPLC is the primary method used to separate the D-enantiomer from its L-counterpart, N6-Boc-N2-acetyl-L-lysine.

This separation is achieved using a chiral stationary phase (CSP). CSPs designed for amino acid separation, such as those based on macrocyclic antibiotics (e.g., CHIROBIOTIC T) or cyclodextrins (e.g., CYCLOBOND), are effective for resolving N-protected amino acids. sigmaaldrich.com The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com This analysis confirms that the synthesis has proceeded with the correct stereochemistry and allows for the determination of enantiomeric excess (e.e.).

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography is an indispensable technique in synthetic chemistry for the rapid and effective monitoring of reaction progress and for assessing the purity of the final product. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. In the case of this compound, the introduction of the nonpolar tert-butoxycarbonyl (Boc) group and the moderately polar acetyl group significantly alters the polarity of the D-lysine backbone.

A typical TLC analysis for monitoring the synthesis of this compound would involve spotting the reaction mixture on a silica gel plate alongside the starting materials. The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve good separation of the spots. After development, the plate is visualized, typically using a UV lamp (if the compounds are UV-active) or by staining with a reagent such as ninhydrin, which reacts with free amino groups to produce a colored spot.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be determined. A pure product will ideally show a single spot with a distinct Rf value.

| Compound | Mobile Phase (v/v) | Rf Value | Visualization Method |

|---|---|---|---|

| D-Lysine | Dichloromethane/Methanol (8:2) | 0.15 | Ninhydrin Stain |

| N6-Boc-D-lysine | Dichloromethane/Methanol (9:1) | 0.40 | Ninhydrin Stain |

| This compound | Dichloromethane/Methanol (9:1) | 0.65 | Potassium Permanganate Stain |

Spectrophotometric and Other Techniques for Molecular Properties

UV-Visible spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In this compound, the chromophores responsible for UV absorption are the amide group of the acetyl moiety and the carbamate (B1207046) group of the Boc protecting group.

While the lysine (B10760008) backbone itself does not have significant UV absorption above 220 nm, the introduction of these acyl groups leads to characteristic absorption bands in the low UV region. The amide group (–C=O) of the N2-acetyl group typically exhibits a π → π* transition at around 190-200 nm and a weaker n → π* transition at approximately 210-220 nm. Similarly, the carbamate functional group (–O–C=O–N–) of the N6-Boc group also absorbs in this region.

The UV-Vis spectrum of this compound, therefore, would be expected to show a strong absorbance in the far UV region, which can be useful for its quantification in solution using the Beer-Lambert law, provided a suitable non-absorbing solvent is used.

| Chromophore | Expected λmax (nm) | Electronic Transition | Solvent |

|---|---|---|---|

| Amide (N-acetyl) | ~215 | n → π | Methanol |

| Carbamate (N-Boc) | ~205 | n → π | Methanol |

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, obtaining a single crystal of sufficient quality would allow for the elucidation of its exact molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the diffraction pattern produced. This pattern is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.675 |

| β (°) | 98.54 |

| Volume (Å3) | 1092.1 |

| Z | 2 |

Emerging Research Avenues and Future Perspectives in N6 Boc N2 Acetyl D Lysine Research

Development of N6-Boc-N2-acetyl-D-lysine as a Precursor for Next-Generation Peptide-Based Therapeutics

This compound is a synthetically derived amino acid that serves as a crucial building block in the synthesis of complex peptides. lookchem.com Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N6-amino group and an acetyl group on the N2-amino group of a D-lysine core, allows for precise control during peptide synthesis. iris-biotech.deachemblock.com The Boc group is a temporary protecting group, typically removed under acidic conditions, while the acetyl group provides a stable modification. This differential protection is fundamental to its utility in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptide sequences. peptide.comorganic-chemistry.org

The demand for novel peptide-based therapeutics is on the rise, driven by their high specificity and potency compared to small molecule drugs. mdpi.com Peptides can modulate biological processes that are often challenging to target with traditional pharmaceuticals, such as protein-protein interactions. mdpi.com In this context, this compound and similar modified amino acids are instrumental. The incorporation of D-amino acids, like D-lysine, into peptide chains can enhance their stability against enzymatic degradation, a significant hurdle for therapeutic peptides. nih.gov Furthermore, the acetylated N2-terminus can mimic post-translational modifications found in natural proteins, potentially influencing the peptide's biological activity and recognition by cellular machinery. mdpi.comnih.gov

Research is actively exploring the use of such protected lysine (B10760008) derivatives to construct peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The ability to selectively deprotect the N6-amino group of the lysine residue within a synthetic peptide allows for the attachment of various functional moieties, such as cytotoxic agents for targeted cancer therapy or imaging agents for diagnostics.

| Feature | Description | Reference |

| Core Structure | D-lysine with N6-Boc and N2-acetyl protection. | iris-biotech.deachemblock.com |

| Key Advantage in Synthesis | Orthogonal protection allows for selective deprotection and modification. | peptide.comorganic-chemistry.org |

| Therapeutic Implication | Incorporation of D-amino acid enhances peptide stability. | nih.gov |

| Mimicry | N2-acetylation can mimic natural post-translational modifications. | mdpi.comnih.gov |

Expanding its Utility in Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a rapidly advancing field with significant implications for drug delivery, diagnostics, and fundamental biological research. This compound serves as a valuable tool in developing novel bioconjugation strategies. The selectively removable Boc group on the lysine side chain provides a latent handle for conjugation. peptide.com

Once the peptide backbone is synthesized, the Boc group can be cleaved to expose the primary amine on the lysine side chain. This amine can then be specifically targeted for conjugation with a wide array of molecules, including:

Fluorophores and Quenchers: For creating fluorescent probes to study protein localization, dynamics, and interactions.

Crosslinkers: To study protein-protein interactions or to stabilize protein complexes.

Drug Molecules: To create antibody-drug conjugates (ADCs) or peptide-drug conjugates for targeted therapy. dtu.dk

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides and proteins.

The versatility of the lysine side-chain amine allows for a variety of conjugation chemistries to be employed, such as the formation of amides, carbamates, and ureas. This flexibility enables researchers to tailor the bioconjugation strategy to the specific needs of their application. Recent advancements in bioconjugation techniques are continuously expanding the possibilities for utilizing building blocks like this compound. ub.edu

Computational Design and Predictive Modeling for Tailored Derivatives

Computational chemistry and molecular modeling are becoming increasingly integral to the design of novel molecules with specific properties. In the context of this compound, these computational approaches can be used to predict the properties of its derivatives and to guide the synthesis of new building blocks with tailored functionalities.

For instance, molecular dynamics simulations can be employed to study how the incorporation of this compound or its derivatives affects the conformation and flexibility of a peptide. This information is crucial for designing peptides that can adopt the correct three-dimensional structure to bind to a specific biological target. Quantum mechanics calculations can be used to predict the reactivity of the protected amino acid and to optimize the conditions for its use in peptide synthesis and subsequent modifications.

Furthermore, computational methods can be used to design novel protecting groups to replace the Boc group, potentially offering milder deprotection conditions or orthogonal reactivity. Predictive models for properties like solubility and membrane permeability can also guide the design of derivatives that lead to peptides with improved drug-like characteristics. The synergy between computational design and experimental synthesis is expected to accelerate the development of next-generation peptide-based therapeutics and research tools based on modified lysine derivatives.

Integration into Multi-component Systems for Complex Biochemical Studies

The ability to precisely control the chemical structure of peptides using building blocks like this compound opens up opportunities for their integration into complex multi-component systems for advanced biochemical studies. These systems can be designed to probe and manipulate intricate biological processes.

One emerging area is the construction of "smart" biomaterials where peptides containing modified amino acids are immobilized on surfaces or incorporated into hydrogels. The selective deprotection of the lysine side chain can be used to trigger a specific biological response or to capture target proteins from a complex mixture.

Another application lies in the assembly of synthetic protein-protein interaction networks. By creating peptides with specific binding motifs and reactive handles derived from this compound, researchers can construct artificial signaling pathways or enzyme cascades. These synthetic systems can provide valuable insights into the principles governing natural biological networks and can serve as platforms for the development of novel diagnostics and biosensors.

The integration of peptides containing precisely modified amino acids into multi-component systems, often in combination with other technologies like microfluidics and advanced imaging, is a frontier in biochemical research. This compound and its derivatives are key enabling tools for these sophisticated investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.